

# **Comparative Analysis of Apoptotic Induction**

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Compound of Interest		
Compound Name:	Ppahv	
Cat. No.:	B068658	Get Quote

The efficacy of **PPAHV** in inducing apoptosis was compared to Staurosporine in HeLa cells. The following table summarizes the key quantitative data obtained from various apoptosis assays.

Parameter	PPAHV	Staurosporine
IC50 (μM) for Cell Viability	15	1
Percentage of Annexin V Positive Cells (at 24h)	65%	75%
Relative Caspase-3/7 Activity (Fold Change)	4.5	6.2
Bax/Bcl-2 Ratio (from Western Blot)	3.8	5.1

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

## **Cell Viability Assay (MTT Assay)**

- HeLa cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
- Cells were treated with varying concentrations of **PPAHV** (0.1 to 100  $\mu$ M) and Staurosporine (0.01 to 10  $\mu$ M) for 24 hours.



- 10 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- The formazan crystals were dissolved in 100 μL of DMSO.
- Absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

## Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

- HeLa cells were treated with PPAHV (15 μM) and Staurosporine (1 μM) for 24 hours.
- Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
- 5 μL of Annexin V-FITC and 5 μL of PI were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
- The samples were analyzed by flow cytometry. The percentage of early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells was determined.

#### **Caspase-3/7 Activity Assay**

- HeLa cells were treated with **PPAHV** (15  $\mu$ M) and Staurosporine (1  $\mu$ M) for 12 hours.
- Caspase-3/7 activity was measured using a luminogenic substrate, Caspase-Glo® 3/7 Assay (Promega).
- Equal volumes of cell lysate and Caspase-Glo® 3/7 reagent were mixed and incubated for 1 hour at room temperature.
- Luminescence was measured using a luminometer. The fold change in activity was calculated relative to untreated control cells.

### **Western Blot Analysis**

- HeLa cells were treated with **PPAHV** (15  $\mu$ M) and Staurosporine (1  $\mu$ M) for 24 hours.
- Total protein was extracted using RIPA buffer and quantified using the BCA assay.

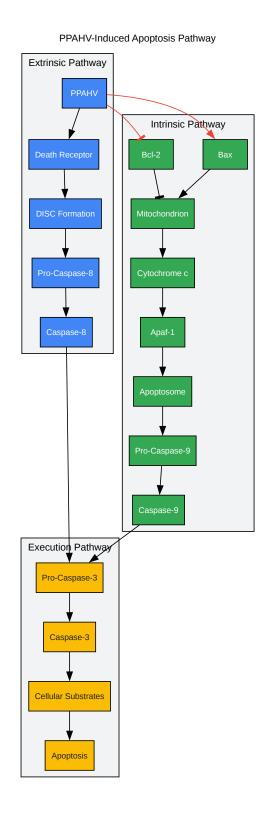


- Equal amounts of protein (30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and incubated with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.
- After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
- The protein bands were visualized using an ECL detection system. The band intensities were quantified, and the Bax/Bcl-2 ratio was calculated.

# Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental design, the following diagrams were generated.

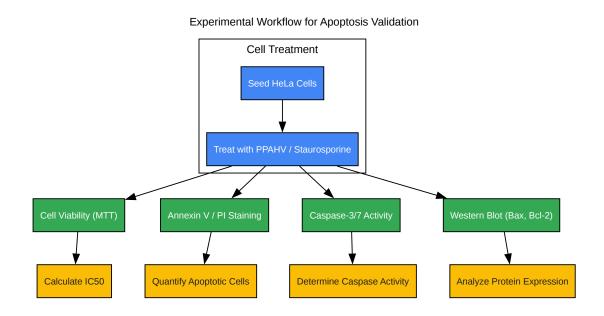




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Caption: PPAHV-induced apoptosis signaling cascade.





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Caption: Workflow for validating apoptosis.

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